6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
6-bromo-3-iodo-2-(2H-tetrazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrIN5O2S/c8-3-1-2-4(9)5(6(3)17(10,15)16)7-11-13-14-12-7/h1-2H,(H2,10,15,16)(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHOVMGUMNHVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)S(=O)(=O)N)C2=NNN=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrIN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the halogenation of a benzenesulfonamide precursor, followed by the introduction of the tetrazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The conditions vary depending on the desired reaction, often requiring controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Thermal Properties
The compound’s halogenated aromatic core and tetrazole group align it with two classes: (1) sulfonamide-based pharmaceuticals and (2) tetrazole-containing energetic materials. Key comparisons include:
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Thermal Stability (°C) | Key Features |
|---|---|---|---|---|
| 6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide (Target) | ~500 | ~1.8–2.0* | ~250–300* | Halogen bonding, sulfonamide bioactivity, tetrazole stability |
| Di(1H-tetrazol-5-yl)methanone oxime | 222.12 | 1.675 | 288.7 | High H-bonding, thermal resistance |
| 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) | 248.17 | N/A | 247.6 | Decomposition via H-bond loss |
| (E)-5,5′-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (Compound 6) | 238.15 | 1.91 (100 K) | >300 | Planarity, high detonation velocity (9017 m/s) |
*Estimated based on halogenated analogs .
- Thermal Stability: The target compound’s bromine and iodine substituents likely enhance thermal resilience compared to non-halogenated tetrazoles. For example, di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C due to extensive H-bonding, while hydrazonometh-ylene derivatives degrade at 247.6°C . The target’s halogen atoms may stabilize the structure via van der Waals interactions, suggesting a decomposition range of 250–300°C.
- Density : Heavy halogens (Br, I) increase density relative to lighter analogs. Compound 6, a planar bistetrazole, achieves 1.91 g/cm³ at 100 K ; the target’s bulkier substituents may reduce crystallinity but maintain a high density (~1.8–2.0 g/cm³).
Functional and Application Differences
- Pharmaceutical Potential: Unlike tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate (antidiabetic IC₅₀: 7.12 µM) , the target’s sulfonamide group could target carbonic anhydrases or kinases. However, steric hindrance from halogens may reduce bioavailability compared to smaller analogs.
- Energetic Performance: Compound 6’s detonation velocity (9017 m/s) surpasses RDX (8795 m/s) due to planar bistetrazole geometry . The target’s non-planar structure and sulfonamide group likely reduce detonation efficiency but may improve stability for controlled applications.
Research Implications
Further studies should explore:
- Crystallography: SHELX-based refinement (as in di(1H-tetrazol-5-yl)methanone oxime ) to map halogen bonding networks.
- Bioactivity Screening : Sulfonamide-targeted assays (e.g., kinase inhibition) to assess therapeutic relevance.
- Detonation Testing : Small-scale sensitivity and velocity measurements to benchmark against RDX and Compound 6 .
Biological Activity
6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of metallo-beta-lactamases (MBLs). This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group, a tetrazole ring, and halogen substituents that contribute to its reactivity and biological properties.
Inhibition of Metallo-Beta-Lactamases
Research indicates that this compound acts as an inhibitor of metallo-beta-lactamases, which are enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics. The sulfonamide moiety and the tetrazole ring are crucial for this inhibitory activity, as they interact with the active site of the enzyme, preventing the hydrolysis of beta-lactam antibiotics .
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various strains of bacteria. The compound's ability to inhibit MBLs enhances the efficacy of existing antibiotics, making it a promising candidate in the fight against antibiotic-resistant infections.
Case Studies
- Study on MBL Inhibition : A study published in ACS Chemical Biology reported that derivatives of sulfonamides, including those with tetrazole rings, showed potent inhibition against MBLs. The study highlighted the importance of structural modifications in enhancing inhibitory potency .
- Anticancer Potential : Preliminary research has suggested that compounds containing tetrazole and sulfonamide functionalities may also exhibit anticancer properties. For instance, similar compounds were shown to induce apoptosis in cancer cell lines by disrupting tubulin polymerization and affecting cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Sulfonamide Group | Essential for MBL inhibition |
| Tetrazole Ring | Enhances binding affinity |
| Halogen Substituents | Modulate lipophilicity and bioavailability |
Q & A
Basic: What are the primary challenges in synthesizing 6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide, and how can they be methodologically addressed?
Answer:
Synthesis challenges include regioselective bromination/iodination and tetrazole ring stability. A stepwise approach is recommended:
Bromination/Iodination: Use halogenation agents (e.g., NBS for bromination, ICl for iodination) under inert conditions to minimize side reactions. Monitor reaction progress via TLC or HPLC .
Tetrazole Stability: Employ low-temperature conditions (0–5°C) during sulfonamide coupling to prevent ring degradation. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Validation: Confirm intermediate structures using and , focusing on aromatic proton splitting patterns and halogen chemical shifts .
Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can predict transition states and intermediates. For example:
- Step 1: Model halogenation pathways to identify regioselective preferences using Fukui indices for electrophilic attack sites .
- Step 2: Simulate solvent effects (PCM models) to optimize reaction media for tetrazole coupling.
- Step 3: Validate computational predictions with small-scale experiments (10–50 mg) and iterate based on experimental yields .
Basic: Which spectroscopic techniques are critical for structural elucidation?
Answer:
X-ray Crystallography: Resolve absolute configuration and halogen positioning. Use single-crystal diffraction (Cu-Kα radiation) with SHELXL refinement .
Mass Spectrometry (HRMS): Confirm molecular weight (±2 ppm accuracy) and isotopic patterns for bromine/iodine.
IR Spectroscopy: Identify sulfonamide (S=O stretch: 1150–1350 cm) and tetrazole (C=N stretch: 1600–1650 cm) functional groups .
Advanced: How can regioselectivity in halogenation be experimentally controlled?
Answer:
Use directing groups or steric hindrance:
- Electron-Donating Groups (EDGs): Install methoxy or amine groups para to the target halogenation site to direct electrophilic substitution.
- Steric Effects: Bulky substituents (e.g., tert-butyl) ortho to the reaction site can block undesired positions.
- Validation: Compare integration ratios of isomers and quantify purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What are best practices for stability testing under varying conditions?
Answer:
Design a factorial experiment to assess:
- Temperature: Store samples at 4°C, 25°C, and 40°C for 1–6 months.
- pH Stability: Dissolve in buffers (pH 2–10) and monitor degradation via UV-Vis (λ = 254 nm).
- Light Sensitivity: Expose to UV light (365 nm) and quantify photodegradation using LC-MS .
Note: Use ANOVA to identify significant degradation factors (p < 0.05) .
Advanced: How can in vitro biological activity assays be designed for this compound?
Answer:
Target Selection: Prioritize sulfonamide-associated targets (e.g., carbonic anhydrase isoforms) using molecular docking (AutoDock Vina).
Assay Conditions:
- Enzyme Inhibition: Measure IC values via stopped-flow kinetics (pH 7.4, 37°C).
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa), with cisplatin as a positive control.
Data Interpretation: Apply nonlinear regression (GraphPad Prism) to calculate inhibition constants and compare with known inhibitors .
Basic: What analytical methods ensure purity >95% for this compound?
Answer:
HPLC-DAD: Use a C18 column (5 μm, 4.6 × 250 mm) with 0.1% TFA in water/acetonitrile (70:30 → 30:70 gradient). Monitor at 220 nm and 280 nm.
Elemental Analysis: Confirm C, H, N, S content (±0.3% deviation).
Karl Fischer Titration: Quantify residual moisture (<0.5% w/w) .
Advanced: How can reaction mechanisms for halogen displacement be investigated?
Answer:
Kinetic Isotope Effects (KIE): Compare reaction rates using vs. isotopes.
Cross-Coupling Studies: React with Pd catalysts (e.g., Suzuki-Miyaura) to track aryl-halogen bond activation barriers.
Computational Modeling: Map potential energy surfaces (Gaussian 16) to identify rate-determining steps .
Basic: What safety protocols are essential during synthesis?
Answer:
Halogen Handling: Use fume hoods and PTFE-coated equipment to prevent iodine sublimation exposure.
Tetrazole Precautions: Avoid shock or friction (potential explosivity) during isolation.
Waste Disposal: Neutralize halogenated waste with NaSO before disposal .
Advanced: How can this compound’s electronic properties inform material science applications?
Answer:
DFT Calculations: Analyze HOMO/LUMO gaps (eV) to predict conductivity or optoelectronic behavior.
Cyclic Voltammetry: Measure redox potentials (vs. Ag/AgCl) in DMF to assess electron-withdrawing effects of halogens.
Application Testing: Fabricate thin films via spin-coating and test charge mobility using Hall effect measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
